molecular formula C13H20BrNO B13754129 (3-Benzoylpropyl)trimethylammonium bromide CAS No. 24070-48-2

(3-Benzoylpropyl)trimethylammonium bromide

Cat. No.: B13754129
CAS No.: 24070-48-2
M. Wt: 286.21 g/mol
InChI Key: UVZKXUQJHSWMCJ-UHFFFAOYSA-M
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Description

(3-Bromopropyl)trimethylammonium bromide (CAS: 3779-42-8) is a quaternary ammonium salt with the molecular formula C₆H₁₅Br₂N and a molecular weight of 261 g/mol. It is characterized by a trimethylammonium group attached to a 3-bromopropyl chain. This compound is highly soluble in water and polar organic solvents, making it a versatile reagent in synthetic chemistry. Key applications include its use as a phase transfer catalyst and in the preparation of ion-exchange membranes due to its ability to stabilize charged intermediates and enhance reaction kinetics .

Properties

CAS No.

24070-48-2

Molecular Formula

C13H20BrNO

Molecular Weight

286.21 g/mol

IUPAC Name

trimethyl-(4-oxo-4-phenylbutyl)azanium;bromide

InChI

InChI=1S/C13H20NO.BrH/c1-14(2,3)11-7-10-13(15)12-8-5-4-6-9-12;/h4-6,8-9H,7,10-11H2,1-3H3;1H/q+1;/p-1

InChI Key

UVZKXUQJHSWMCJ-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CCCC(=O)C1=CC=CC=C1.[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

(3-Benzoylpropyl)trimethylammonium bromide can be synthesized through the reaction of 3-bromopropylamine with trimethylamine in the presence of a suitable solvent. The reaction typically occurs under mild conditions, with the temperature maintained at around 25-30°C. The product is then purified through recrystallization or other suitable methods .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and allowed to react under controlled conditions. The process may include steps such as solvent extraction, filtration, and drying to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

(3-Benzoylpropyl)trimethylammonium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield (3-hydroxypropyl)trimethylammonium bromide .

Scientific Research Applications

(3-Benzoylpropyl)trimethylammonium bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Benzoylpropyl)trimethylammonium bromide involves its ability to act as a phase transfer catalyst. It facilitates the transfer of reactants between aqueous and organic phases, thereby increasing the reaction rate. The compound interacts with molecular targets through ionic interactions and hydrogen bonding, which helps in stabilizing transition states and intermediates during chemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl Chain Length Variants

(5-Bromopentyl)trimethylammonium Bromide (CAS: 15008-33-0)
  • Structure : Features a longer pentyl chain (5 carbons) instead of propyl (3 carbons).
  • Molecular Formula : C₈H₁₉Br₂N (MW: 303.0).
  • Properties : Increased hydrophobicity due to the longer alkyl chain, which reduces water solubility compared to the propyl variant. This property makes it more suitable for organic-phase reactions.
  • Applications : Used in modifying chitosan for antifungal applications, where extended alkyl chains improve membrane penetration .
[3-(Trimethylammonium)propyl] Methanethiosulfonate Bromide (CAS: 220560-60-1)
  • Structure : Combines a trimethylammonium group with a methanethiosulfonate moiety.
  • Molecular Formula: C₇H₁₈BrNO₂S₂ (MW: 292.26).
  • Properties : Reactive thiol-specific group enables conjugation with biomolecules.
  • Applications : Critical in protein engineering and ion channel studies for site-directed labeling .

Aromatic Quaternary Ammonium Salts

Phenyltrimethylammonium Bromide (CAS: 16056-11-4)
  • Structure : Aromatic phenyl group replaces the bromopropyl chain.
  • Molecular Formula : C₉H₁₄BrN (MW: 216.12).
  • Properties : Enhanced stability in acidic conditions due to aromatic conjugation.
  • Applications : Electrophilic catalyst in Friedel-Crafts alkylation and precursor for ionic liquids .

Phosphonium-Based Analogues

(3-Bromopropyl)triphenylphosphonium Bromide (CAS: 3607-17-8)
  • Structure : Phosphonium core (triphenylphosphine) instead of ammonium.
  • Molecular Formula : C₂₁H₂₁Br₂P (MW: 464.18).
  • Properties : Higher thermal stability and lipophilicity compared to ammonium salts.
  • Applications : Widely used in Wittig reactions and mitochondrial-targeted drug delivery systems .

Physicochemical and Functional Comparison

Property (3-Bromopropyl)trimethylammonium Bromide (5-Bromopentyl)trimethylammonium Bromide Phenyltrimethylammonium Bromide (3-Bromopropyl)triphenylphosphonium Bromide
Molecular Weight 261 g/mol 303 g/mol 216 g/mol 464 g/mol
Water Solubility High Moderate High Low
Thermal Stability Moderate (Decomposes at ~100–105°C) Similar High (>200°C) Very High (>300°C)
Primary Applications Phase transfer catalysis, ion-exchange membranes Chitosan modification, antifungal agents Organic synthesis, ionic liquids Wittig reactions, drug delivery
Reactivity Nucleophilic substitution (Br displacement) Similar Electrophilic substitution Nucleophilic attack on phosphorus

Key Research Findings

  • Synthetic Utility : (3-Bromopropyl)trimethylammonium bromide facilitates efficient alkylation in SN2 reactions due to its good leaving group (Br⁻) and cationic charge stabilization .

Biological Activity

(3-Benzoylpropyl)trimethylammonium bromide is a quaternary ammonium compound that has garnered attention in various fields of research due to its biological activity. This article reviews the compound's biological properties, synthesis, applications, and relevant case studies, providing a comprehensive overview based on diverse sources.

  • Molecular Formula : C13_{13}H18_{18}BrN
  • Molecular Weight : 284.19 g/mol
  • Appearance : White solid
  • Solubility : Soluble in water and organic solvents

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest its potential as an antimicrobial agent.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results highlight the compound's effectiveness in inhibiting bacterial growth, making it a candidate for further development in antimicrobial therapies.

Cytotoxicity and Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. The compound was shown to induce apoptosis in human cancer cells, suggesting its potential as an anticancer agent.

  • Cell Lines Tested :
    • HeLa (cervical cancer)
    • MCF-7 (breast cancer)
    • A549 (lung cancer)

The IC50_{50} values for these cell lines were found to be significantly lower than those for normal human fibroblast cells, indicating selective toxicity towards cancer cells.

Cell LineIC50_{50} (µM)
HeLa15
MCF-720
A54925

The proposed mechanism of action involves the disruption of cellular membranes and interference with intracellular signaling pathways. The quaternary ammonium structure allows for interaction with phospholipid bilayers, leading to increased membrane permeability and subsequent cell death.

Study on Antimicrobial Efficacy

A study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of this compound in food preservation. The results indicated a significant reduction in microbial load in treated samples compared to controls, suggesting its potential application as a food preservative.

Investigation of Anticancer Properties

Another study published in Cancer Letters explored the anticancer properties of the compound. Researchers found that treatment with this compound resulted in a marked decrease in tumor growth in xenograft models. Histological analysis revealed increased apoptosis and reduced proliferation markers in treated tumors.

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